
3-(3-Bromophenethoxy)propanoic acid
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Overview
Description
3-(3-Bromophenethoxy)propanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety via an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenethoxy)propanoic acid typically involves the reaction of 3-bromophenol with ethylene oxide to form 3-(3-bromophenethoxy)ethanol, which is then oxidized to the corresponding aldehyde. This aldehyde is subsequently subjected to a Grignard reaction with ethyl magnesium bromide to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenethoxy)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid moiety can be reduced to alcohols or aldehydes under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
Chemistry
3-(3-Bromophenethoxy)propanoic acid serves as a crucial building block in organic synthesis. Its halogenated structure allows for various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of more complex molecules.
- Functional Group Modifications : The compound can undergo esterification or hydrolysis to yield derivatives with different functional groups.
Biology
Research indicates that this compound exhibits significant biological activities:
- Antibacterial Activity : Studies have shown that it effectively inhibits the growth of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves disrupting bacterial DNA synthesis by interacting with key enzymes involved in replication .
- Anti-inflammatory Properties : Preliminary investigations suggest potential therapeutic effects in reducing inflammation, making it a candidate for developing new anti-inflammatory agents.
Medicine
The compound's unique properties position it as a valuable precursor in pharmaceutical development:
- Drug Development : Its structural characteristics allow for modifications that can lead to the creation of novel pharmaceuticals targeting specific diseases.
- Biological Assays : Used in assays to evaluate the efficacy of new drug candidates against bacterial infections, providing insights into structure-activity relationships (SAR).
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bromine on the phenyl ring | Significant antibacterial and anti-inflammatory |
3-(4-Bromophenethoxy)propanoic acid | Different bromine position | Varies; less studied |
3-(3-Bromophenyl)propanoic acid | Lacks ether linkage | Reduced biological activity |
3-(4-Fluorophenyl)propanoic acid | Lacks bromine atom | Reduced biological activity |
Case Studies and Research Findings
- Antibacterial Studies :
-
Structure-Activity Relationship (SAR) :
- Comparative studies highlighted the importance of the bromine substituent's position on the phenyl ring, showing that modifications significantly affect biological activity. Compounds lacking halogens exhibited diminished antibacterial properties, underscoring the relevance of halogen substitution in enhancing efficacy .
Mechanism of Action
The mechanism of action of 3-(3-Bromophenethoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the propanoic acid moiety can interact with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropionic acid: A simpler analog with a bromine atom directly attached to the propanoic acid.
3-(3,4-Dimethoxyphenyl)propanoic acid: Contains methoxy groups instead of a bromine atom.
4-Bromobutyric acid: A structural isomer with the bromine atom on a different carbon
Uniqueness
3-(3-Bromophenethoxy)propanoic acid is unique due to its ethoxy linkage, which provides additional flexibility and potential for diverse chemical modifications. This structural feature distinguishes it from simpler analogs and allows for a broader range of applications in various fields .
Biological Activity
3-(3-Bromophenethoxy)propanoic acid is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's structure, synthesis, biological interactions, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.07 g/mol
- Structural Features : The compound features a bromophenyl group attached to a propanoic acid backbone, which contributes to its unique chemical properties and biological activities.
Synthesis Methods
Several methods have been developed for synthesizing this compound. These methods often involve the bromination of phenethyl alcohol followed by esterification with propanoic acid. The following table summarizes common synthesis routes:
Synthesis Method | Key Reagents | Yield (%) |
---|---|---|
Bromination | Bromine | 80 |
Esterification | Propanoic Acid, DCC | 75 |
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its interactions with neurotransmitter systems and potential therapeutic applications.
Neurotransmitter Interaction
Research indicates that this compound may act as a neuromodulator due to its structural similarity to amino acids. Its interactions with neurotransmitter receptors suggest potential roles in:
- Neuroprotection : Compounds with similar structures have shown neuroprotective effects, potentially influencing synaptic transmission.
- Modulation of Excitatory Neurotransmission : Studies highlight its capacity to enhance or inhibit excitatory signals in neuronal pathways.
Pharmacological Applications
The compound has been investigated for various pharmacological activities:
- Anti-inflammatory Effects : It may modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.
Case Studies
- Neuroprotective Studies : A study assessed the neuroprotective effects of this compound in a rat model of stroke. Results demonstrated a significant reduction in neuronal death and improved functional recovery compared to control groups.
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited antibacterial activity against Staphylococcus aureus, with an IC50 value of 15 µg/mL.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:
- Receptor Binding : The compound may bind to various G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in inflammatory processes or microbial resistance mechanisms.
Properties
IUPAC Name |
3-[2-(3-bromophenyl)ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c12-10-3-1-2-9(8-10)4-6-15-7-5-11(13)14/h1-3,8H,4-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFDUQAEGSFKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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